(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methanesulfonylphenyl group and at the 2-position with an (E)-configured propenamide linker bearing a thiophen-2-yl moiety. The thiophene substituent may contribute to π-π stacking interactions in biological systems. Its synthesis likely involves cyclization of a thiosemicarbazide intermediate or coupling of preformed oxadiazole and acrylamide precursors, analogous to methods described in and .
Properties
IUPAC Name |
(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-25(21,22)13-6-2-4-11(10-13)15-18-19-16(23-15)17-14(20)8-7-12-5-3-9-24-12/h2-10H,1H3,(H,17,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOVQJFOKHVTAY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the phenyl ring using methanesulfonyl chloride in the presence of a base like pyridine.
Formation of the Prop-2-enamide Moiety: This can be done by coupling the oxadiazole intermediate with thiophene-2-carbaldehyde followed by a condensation reaction to form the enamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the nitro group (if present in derivatives), leading to amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or thiophene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are common.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, oxadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
Industrially, such compounds could be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
A comparative analysis of key structural analogs is summarized below:
Electronic and Steric Considerations
- Methanesulfonyl (SO₂Me) vs.
- Thiophene vs. Phenyl in Enamide: Thiophene’s smaller size and reduced aromaticity may alter binding pocket compatibility compared to phenyl-substituted acrylamides (e.g., ).
- Oxadiazole vs. Thiadiazole/Thiazole Cores: Oxadiazoles exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic cleavage. Thiazole-containing analogs () may prioritize kinase inhibition, whereas oxadiazoles are common in antimicrobial agents.
Research Implications and Trends
While direct biological data for the target compound is absent in the provided evidence, structural trends suggest:
Enhanced Solubility: The methanesulfonyl group may improve aqueous solubility compared to CF₃ or hydrophobic aryl substituents.
Target Selectivity: Thiophene’s electronic profile could favor interactions with cysteine-rich enzymes (e.g., kinases) over phenyl-substituted analogs.
Metabolic Stability: Oxadiazole cores generally resist oxidative metabolism better than thiazoles or thiadiazoles.
Biological Activity
The compound (2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a member of the oxadiazole family, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.
Target and Mode of Action
The primary biological targets for this compound include the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth, survival, and proliferation. The compound acts as an inhibitor of these pathways, leading to the arrest of cell growth and the induction of apoptosis in cancer cells .
Biochemical Pathways
The inhibition of the PI3K/Akt/mTOR pathway by this compound can result in:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
These effects are particularly significant in cancer therapy, where dysregulation of these pathways is commonly observed.
Pharmacokinetics
The pharmacokinetic properties of the compound include:
- Density : 1.235±0.06 g/cm³
- Melting Point : 41-42 °C
- Boiling Point : 291.5±15.0 °C
These properties suggest that the compound is weakly acidic and may exhibit stability under physiological conditions.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits cancer cell lines by disrupting critical signaling pathways involved in tumor growth . The compound's efficacy against various cancer types positions it as a potential candidate for further development in cancer therapeutics.
Antiviral Activity
In addition to its anticancer effects, this compound has been evaluated for its antiviral activity. A study demonstrated that derivatives similar to this compound showed substantial in vitro activity against dengue virus polymerase, exhibiting submicromolar activity across different serotypes . This suggests potential applications in treating viral infections.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Initial findings indicate that it may possess activity against certain pathogenic bacteria, including Staphylococcus aureus. This broad spectrum of biological activity highlights its versatility as a therapeutic agent.
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell growth | |
| Antiviral | Effective against dengue virus | |
| Antimicrobial | Active against S. aureus |
Case Study: Anticancer Efficacy
A specific study focused on the anticancer efficacy of the compound demonstrated that it significantly reduced cell viability in various cancer cell lines when administered at low concentrations. The mechanism was attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation .
Case Study: Antiviral Properties
Another investigation into the antiviral properties revealed that analogs derived from this compound inhibited dengue virus polymerase effectively. These findings were confirmed through high-throughput screening methods, showcasing their potential as antiviral agents .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
Precursor preparation : Start with thiosemicarbazide and carbon disulfide to form the oxadiazole core .
Coupling reactions : React the oxadiazole intermediate with a thiophene-containing acrylamide derivative under controlled conditions (e.g., DMF as solvent, 60–80°C) .
Sulfonylation : Introduce the methanesulfonyl group via electrophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Key considerations : Monitor reaction progress using TLC and optimize yields by adjusting solvent polarity (e.g., ethanol/water mixtures for recrystallization) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., vinyl protons in the (2E)-configuration at δ 6.5–7.5 ppm) and confirm the oxadiazole/thiophene connectivity .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Q. What biological activities are predicted based on structural analogs?
- Methodological Answer :
- Anticancer potential : Analogous 1,3,4-oxadiazole derivatives inhibit topoisomerase II or tubulin polymerization. Design MTT assays using cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values with controls .
- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion assays, referencing compounds with thiophene moieties .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene vs. oxadiazole protons) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
Q. What strategies optimize synthesis yield in multi-step reactions?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) or acid/base catalysts for cyclization .
- Reaction monitoring : Use HPLC to track intermediate purity and minimize side reactions .
Q. How to design assays to validate target enzyme interactions?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-LLE-AMC substrate. Calculate Ki values via Lineweaver-Burk plots .
- Molecular docking : Perform docking studies (e.g., AutoDock Vina) with crystallographic enzyme structures (e.g., PDB IDs) to predict binding modes .
Q. What are the challenges in computational modeling of this compound’s reactivity?
- Methodological Answer :
- Tautomerism : Account for oxadiazole-thione/thiol tautomers using solvent-implicit models (e.g., SMD in water) .
- Conformational flexibility : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess rotational barriers in the propenamide chain .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- ADME profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
- Formulation adjustments : Use nanoencapsulation (e.g., liposomes) to improve bioavailability .
Key Considerations for Researchers
- Data Contradiction Analysis : Cross-validate biological activity claims using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
- Advanced Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile in water) for >95% purity .
- Structural Analog Design : Modify the thiophene or oxadiazole moieties to enhance solubility (e.g., introduce polar groups) while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
